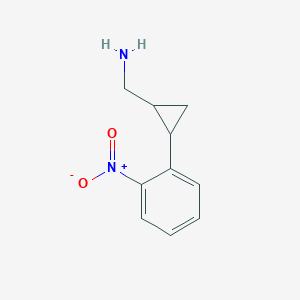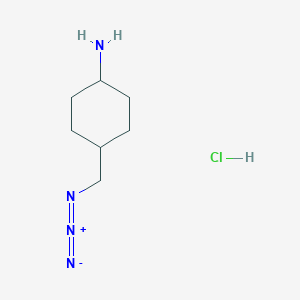![molecular formula C10H15N B13533648 3-{Bicyclo[2.2.1]heptan-2-yl}propanenitrile](/img/structure/B13533648.png)
3-{Bicyclo[2.2.1]heptan-2-yl}propanenitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-{Bicyclo[221]heptan-2-yl}propanenitrile is an organic compound with the molecular formula C10H15N It features a bicyclo[221]heptane ring system, which is a common structural motif in organic chemistry due to its rigidity and unique spatial arrangement
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-{Bicyclo[2.2.1]heptan-2-yl}propanenitrile typically involves the reaction of bicyclo[2.2.1]heptane derivatives with appropriate nitrile precursors. One common method involves the alkylation of bicyclo[2.2.1]heptane with a halogenated propanenitrile under basic conditions. The reaction is usually carried out in the presence of a strong base such as sodium hydride or potassium tert-butoxide, which facilitates the nucleophilic substitution reaction.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalytic systems and optimized reaction conditions can enhance the efficiency of the synthesis. Additionally, purification techniques such as distillation or recrystallization are employed to obtain the desired product with high purity.
Analyse Chemischer Reaktionen
Types of Reactions
3-{Bicyclo[2.2.1]heptan-2-yl}propanenitrile undergoes various types of chemical reactions, including:
Oxidation: The nitrile group can be oxidized to form corresponding carboxylic acids or amides.
Reduction: The nitrile group can be reduced to primary amines using reagents such as lithium aluminum hydride or catalytic hydrogenation.
Substitution: The compound can undergo nucleophilic substitution reactions, where the nitrile group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used for oxidation reactions.
Reduction: Lithium aluminum hydride or hydrogen gas in the presence of a metal catalyst (e.g., palladium on carbon) are typical reducing agents.
Substitution: Nucleophiles such as amines, alcohols, or thiols can be used in substitution reactions under basic or acidic conditions.
Major Products Formed
Oxidation: Carboxylic acids or amides.
Reduction: Primary amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
3-{Bicyclo[2.2.1]heptan-2-yl}propanenitrile has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and materials.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.
Industry: It is used in the development of new materials with unique mechanical and chemical properties.
Wirkmechanismus
The mechanism of action of 3-{Bicyclo[2.2.1]heptan-2-yl}propanenitrile depends on its specific application. In chemical reactions, the nitrile group acts as a reactive site for various transformations. In biological systems, its derivatives may interact with specific molecular targets, such as enzymes or receptors, to exert their effects. The exact pathways involved can vary widely depending on the specific derivative and its intended use.
Vergleich Mit ähnlichen Verbindungen
3-{Bicyclo[2.2.1]heptan-2-yl}propanenitrile can be compared with other bicyclo[2.2.1]heptane derivatives, such as:
Bicyclo[2.2.1]heptane-2-carboxylic acid: Similar in structure but contains a carboxylic acid group instead of a nitrile group.
Bicyclo[2.2.1]heptane-2-amine: Contains an amine group, making it more reactive in certain types of chemical reactions.
Bicyclo[2.2.1]heptane-2-ol: Contains a hydroxyl group, which can participate in hydrogen bonding and other interactions.
The uniqueness of this compound lies in its nitrile group, which provides distinct reactivity and potential for further functionalization compared to its analogs.
Eigenschaften
Molekularformel |
C10H15N |
|---|---|
Molekulargewicht |
149.23 g/mol |
IUPAC-Name |
3-(2-bicyclo[2.2.1]heptanyl)propanenitrile |
InChI |
InChI=1S/C10H15N/c11-5-1-2-9-6-8-3-4-10(9)7-8/h8-10H,1-4,6-7H2 |
InChI-Schlüssel |
PTUWXKPZLMKPRI-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC2CC1CC2CCC#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-(Benzo[b]thiophen-3-yl)propan-2-one](/img/structure/B13533569.png)

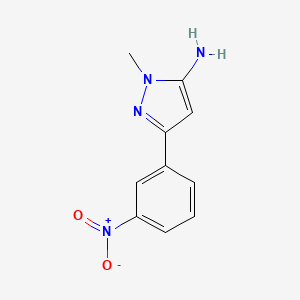
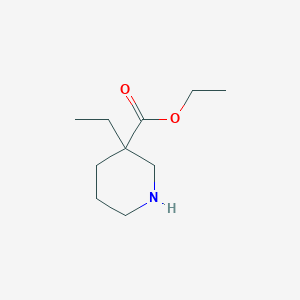
![1-[(2-Bromo-4-methoxyphenyl)methyl]piperazine](/img/structure/B13533586.png)

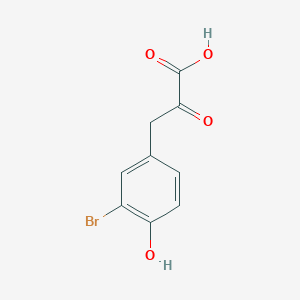
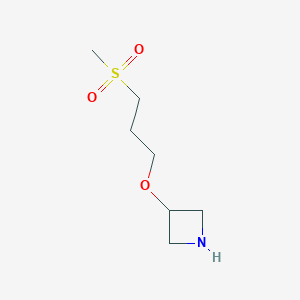

![rac-methyl(3aR,6aR)-5-benzyl-hexahydro-2H-furo[2,3-c]pyrrole-6a-carboxylate](/img/structure/B13533622.png)
